モキサベリン塩酸塩

概要

説明

Moxaverine hydrochloride is a derivative of papaverine and belongs to the class of benzylisoquinoline alkaloids. It is primarily known for its vasodilatory effects, which are achieved through the inhibition of phosphodiesterase enzymes. This compound has been used in the treatment of various vascular disorders, including peripheral and cerebral vascular conditions .

科学的研究の応用

Moxaverine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving phosphodiesterase inhibition.

Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate and cyclic guanosine monophosphate.

Medicine: Used in the treatment of vascular disorders, including peripheral and cerebral vascular conditions. .

作用機序

Target of Action

Moxaverine hydrochloride is a phosphodiesterase inhibitor . It primarily targets phosphodiesterase enzymes, which play a crucial role in signal transduction processes in cells .

Mode of Action

Moxaverine hydrochloride exerts its therapeutic effects through the inhibition of phosphodiesterase enzymes . By inhibiting these enzymes, Moxaverine hydrochloride prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in cAMP levels . This increase in cAMP levels results in a series of intracellular events that ultimately lead to vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by Moxaverine hydrochloride is the cAMP signaling pathway . By inhibiting phosphodiesterase and increasing cAMP levels, Moxaverine hydrochloride affects various downstream effects such as vasodilation .

Result of Action

The molecular and cellular effects of Moxaverine hydrochloride’s action primarily involve the dilation of blood vessels . This vasodilation effect can increase blood flow in various regions of the body, including the ocular region . For instance, Moxaverine hydrochloride has been shown to increase ocular blood flow in patients with age-related macular degeneration and primary open-angle glaucoma .

Action Environment

The action, efficacy, and stability of Moxaverine hydrochloride can be influenced by various environmental factors. It’s important to note that individual patient factors, such as age and the presence of other medical conditions, can also influence the drug’s action and efficacy .

生化学分析

Biochemical Properties

Moxaverine hydrochloride functions as a phosphodiesterase inhibitor, which plays a crucial role in biochemical reactions by preventing the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition leads to increased levels of cAMP within cells, promoting vasodilation. Moxaverine hydrochloride interacts with enzymes such as calmodulin-dependent cAMP-phosphodiesterase, influencing the rheological properties of red blood cells and enhancing their filterability .

Cellular Effects

Moxaverine hydrochloride has significant effects on various cell types and cellular processes. It enhances ocular blood flow in patients with age-related macular degeneration and primary open-angle glaucoma by improving choroidal and retrobulbar blood flow . The compound influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism. Additionally, moxaverine hydrochloride’s impact on red blood cells improves their flexibility and reduces the risk of vascular occlusions .

Molecular Mechanism

The molecular mechanism of moxaverine hydrochloride involves its action as a phosphodiesterase inhibitor. By inhibiting calmodulin-dependent cAMP-phosphodiesterase, moxaverine hydrochloride increases intracellular cAMP levels, leading to vasodilation and improved blood flow . This mechanism also involves the modulation of enzyme activity, which can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of moxaverine hydrochloride have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that moxaverine hydrochloride maintains its vasodilatory effects over extended periods, although its impact on cellular function may vary depending on the experimental conditions . Long-term exposure to moxaverine hydrochloride can lead to sustained improvements in blood flow and cellular health.

Dosage Effects in Animal Models

The effects of moxaverine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances blood flow without causing significant adverse effects. At higher doses, moxaverine hydrochloride may exhibit toxic effects, including potential damage to vascular tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

Moxaverine hydrochloride is involved in several metabolic pathways, primarily through its interaction with phosphodiesterases. By inhibiting these enzymes, the compound affects the cAMP signaling pathway, leading to various physiological responses . The metabolic effects of moxaverine hydrochloride also include alterations in metabolic flux and changes in metabolite levels, which can influence overall cellular function.

Transport and Distribution

Within cells and tissues, moxaverine hydrochloride is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its therapeutic effects, as it ensures that moxaverine hydrochloride reaches target tissues and exerts its vasodilatory action.

Subcellular Localization

Moxaverine hydrochloride’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and cell membrane, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals help guide moxaverine hydrochloride to these locations, ensuring its effective action within cells.

準備方法

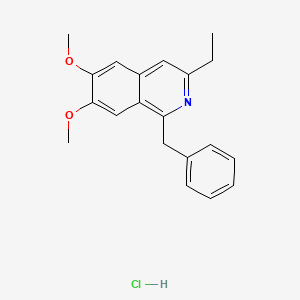

Synthetic Routes and Reaction Conditions

The synthesis of moxaverine hydrochloride typically involves the reaction of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline with hydrochloric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of moxaverine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to produce pharmaceutical-grade moxaverine hydrochloride. The final product is often subjected to purification processes such as recrystallization to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Moxaverine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of moxaverine hydrochloride .

類似化合物との比較

Similar Compounds

Papaverine: Another benzylisoquinoline alkaloid with vasodilatory effects.

Pentoxifylline: A xanthine derivative used to improve blood flow.

Cilostazol: A phosphodiesterase inhibitor used to treat intermittent claudication.

Uniqueness

Moxaverine hydrochloride is unique in its multifaceted mechanism of action, which includes both phosphodiesterase inhibition and calcium antagonism. This dual mechanism makes it particularly effective in improving blood flow and reducing vascular resistance, setting it apart from other similar compounds .

特性

CAS番号 |

1163-37-7 |

|---|---|

分子式 |

C20H22ClNO2 |

分子量 |

343.8 g/mol |

IUPAC名 |

1-benzyl-3-ethyl-6,7-dimethoxyisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C20H21NO2.ClH/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14;/h5-9,11-13H,4,10H2,1-3H3;1H |

InChIキー |

DULZSDGCXSLVAQ-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.Cl |

正規SMILES |

CCC1=[NH+]C(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.[Cl-] |

外観 |

Solid powder |

Key on ui other cas no. |

1163-37-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

10539-19-2 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Certonal Eupaverin Kollateral moxaverine moxaverine hydrochloride moxaverine sulfate (1:1) |

製品の起源 |

United States |

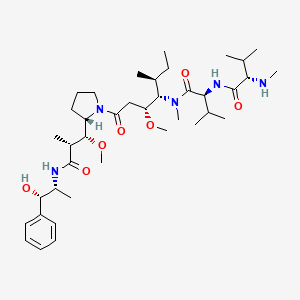

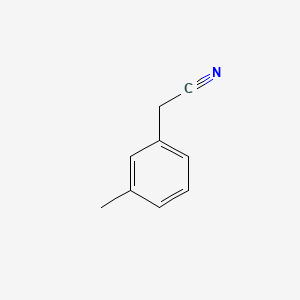

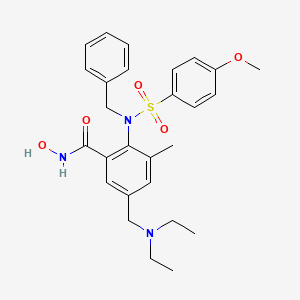

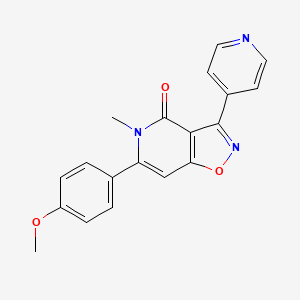

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

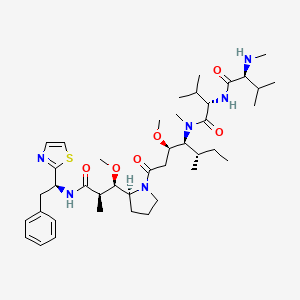

Feasible Synthetic Routes

Q1: What do we know about the distribution of Moxaverine hydrochloride in the eye after topical administration?

A1: Research using a rabbit model demonstrated that topical application of Moxaverine hydrochloride leads to its presence in various eye tissues. High concentrations were observed in the cornea and conjunctiva, with significant amounts also detected in the retina. Interestingly, despite the high concentrations in ocular tissues, plasma levels remained low, indicating a potential for targeted ocular delivery. []

Q2: Does the cornea present a significant barrier to Moxaverine hydrochloride penetration?

A2: Studies suggest that the corneal epithelium does not significantly hinder the penetration of Moxaverine hydrochloride into the eye. This is supported by both in vivo rabbit studies [] and in vitro experiments using rabbit corneal epithelial cell cultures. [] The high apparent permeability coefficient calculated in these studies, attributed to the lipophilic nature of Moxaverine hydrochloride, further supports its ability to cross the corneal barrier. []

Q3: Are there reliable in vitro models for studying Moxaverine hydrochloride penetration into the eye?

A3: Several in vitro models using human corneal epithelial cells have been explored as alternatives to animal testing for assessing ocular permeability of drugs like Moxaverine hydrochloride. While some models like the SkinEthic reconstituted human corneal epithelium showed limitations in differentiating compound permeability, others like the Clonetics system and the HCE-T cell line demonstrated good correlation with ex vivo human and rabbit corneas. [, ]

Q4: How does Moxaverine hydrochloride interact with red blood cells under stress conditions?

A4: Moxaverine hydrochloride exhibits protective effects on red blood cells exposed to hyperosmolarity and lactacidosis, conditions potentially found in areas of low oxygen supply within the body. [] The compound helps maintain the normal discoid shape of red blood cells and improves their micro-rheological performance, as assessed by their ability to pass through microsieves. [] This suggests a potential role of Moxaverine hydrochloride in preserving red blood cell function under challenging physiological conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B1677337.png)

![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)